molecular formula C11H10ClFN2 B2614904 1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole CAS No. 1171910-22-7

1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole

Cat. No. B2614904
CAS RN: 1171910-22-7
M. Wt: 224.66
InChI Key: IAUNDTDTAINORM-UHFFFAOYSA-N
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Description

“1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole” is a chemical compound that has been mentioned in the context of various research studies . It is related to the class of benzodiazepines, which are known for their sedative and hypnotic effects . This compound has also been mentioned in the context of human STING (Stimulator of Interferon Genes Protein) research .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide, could potentially be relevant . Another study mentions the synthesis of a related compound, midazolam, using isocyanide reagents .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of imidazole derivatives, including those with chloro and fluoro substituents, have been explored for their potential as Mycobacterium tuberculosis inhibitors. Such compounds are prepared through reactions involving substituted anilines and dinitroimidazoles, demonstrating their relevance in antimicrobial research (R. Jędrysiak & J. Suwiński, 2008).

Antimicrobial Applications

  • Research into the antimicrobial properties of imidazole derivatives has been conducted, with findings suggesting their effectiveness against various microbial strains. This area of study is crucial for developing new therapeutic agents against resistant strains of bacteria and other pathogens (K. Sztanke et al., 2006).

Molecular Structure and Interactions

  • Studies on the crystal structures and intermolecular interactions of imidazole compounds provide insights into their chemical behavior and potential applications in designing more effective molecules for various purposes, including pharmaceuticals (A. Karayel et al., 2015).

Pharmacological Screening

  • The synthesis of fluorinated heterocyclic compounds, including imidazole derivatives, for pharmacological screening emphasizes the exploration of these molecules for potential therapeutic applications. Such research is foundational in discovering new drugs with improved efficacy and safety profiles (N. Binoy et al., 2021).

Antioxidant Activity

  • Imidazole derivatives have also been studied for their antioxidant activity, highlighting their potential in combating oxidative stress-related diseases. This research contributes to the broader field of developing antioxidant agents for therapeutic use (S. Saini et al., 2016).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2/c1-8-14-5-6-15(8)7-9-10(12)3-2-4-11(9)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUNDTDTAINORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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